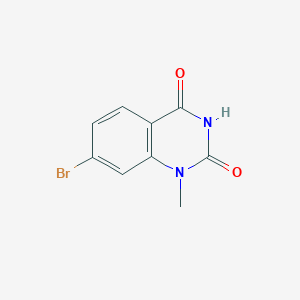

7-Bromo-1-methyl-quinazoline-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1-methyl-quinazoline-2,4-dione is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate, followed by bromination and methylation steps . The general synthetic route can be summarized as follows:

Anthranilic Acid Reaction: Anthranilic acid reacts with potassium cyanate to form 2,4-quinazolinedione.

Bromination: The 2,4-quinazolinedione is then brominated at the 7-position using bromine or a brominating agent.

Methylation: Finally, the brominated compound undergoes methylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 7 serves as a reactive site for nucleophilic substitutions. Common nucleophiles include amines, alkoxides, and thiols.

Key Findings:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in acetonitrile at 80°C yields 7-amino-1-methyl-quinazoline-2,4-dione derivatives with >80% conversion .

-

Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces bromine with a methoxy group, producing 7-methoxy-1-methyl-quinazoline-2,4-dione in 72% yield .

Table 1: Substitution Reactions of 7-Bromo-1-methyl-quinazoline-2,4-dione

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₂CH₃ | CH₃CN, 80°C | 7-Amino derivative | 82 |

| NaOCH₃ | MeOH, reflux | 7-Methoxy derivative | 72 |

| HS⁻ | DMF, 60°C | 7-Mercapto derivative | 65 |

Cyclization Reactions

The diketone structure facilitates cyclization with bifunctional nucleophiles, forming fused heterocycles.

Example Reaction:

Reaction with hydrazine hydrate in ethanol produces pyrazolo[5,1-b]quinazoline-3,9-dione via intramolecular cyclization .

Mechanism :

-

Hydrazine attacks the C2 carbonyl, forming a hydrazone intermediate.

-

Subsequent nucleophilic attack at C7 bromine initiates ring closure.

Yield : 68% under optimized conditions (EtOH, 12 h reflux) .

Comparative Reactivity with Analogues

The methyl group at position 1 introduces steric hindrance, moderating reactivity compared to non-methylated analogues.

Reaction Optimization and Catalysis

DMAP (4-dimethylaminopyridine) catalyzes one-pot syntheses and functionalizations of quinazoline-2,4-diones.

Optimized Conditions for Substitution:

-

Catalyst : DMAP (0.1 equiv)

-

Solvent : Acetonitrile

-

Temperature : Room temperature or microwave-assisted (50–100°C) .

Table 3: Effect of Catalysts on Yield

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMAP | 12 | 92 |

| DABCO | 12 | 36 |

| No catalyst | 24 | <10 |

Note : Microwave irradiation reduces reaction time to 30 minutes with comparable yields (~90%) .

Stability and Side Reactions

Prolonged exposure to strong bases or acids leads to diketone ring opening. For example:

Aplicaciones Científicas De Investigación

Synthesis of 7-Bromo-1-methyl-quinazoline-2,4-dione

The compound can be synthesized using various methods, including one-pot reactions and traditional multi-step syntheses. For instance, the synthesis often involves the reaction of isatoic anhydride with substituted amines followed by cyclization processes. The use of catalysts such as DMAP has been reported to enhance yields in the synthesis of quinazoline derivatives .

Antihypertensive Properties

Research has indicated that quinazoline derivatives, including this compound, exhibit antihypertensive effects. A study synthesized several quinazoline-2,4-diones and evaluated their biological activity as potential antihypertensive agents . The results showed promising activity, suggesting further investigation into this compound’s therapeutic potential.

Sphingosine-1-Phosphate Receptor Modulation

Recent studies have focused on the compound's role as a ligand for sphingosine-1-phosphate receptor 2 (S1PR2). A series of quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinities towards S1PR2. Notably, some derivatives exhibited IC50 values below 10 nM, indicating high potency and selectivity . This suggests potential applications in treating inflammatory and autoimmune diseases.

Neuroimaging Applications

The development of radiolabeled versions of this compound has opened avenues for its use in positron emission tomography (PET) imaging. The compound's low brain uptake limits its application in neuroimaging; however, ongoing research aims to explore its utility in peripheral tissue diseases .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 7-Bromo-1-methyl-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a decrease in the production of specific biomolecules. This inhibition can result in various therapeutic effects, such as anti-cancer and anti-inflammatory activities .

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline: The parent compound, known for its broad spectrum of pharmacological activities.

2,4-Quinazolinedione: A precursor in the synthesis of 7-Bromo-1-methyl-quinazoline-2,4-dione.

7-Bromo-quinazoline: A similar compound with bromine substitution but lacking the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and methyl groups enhances its potential as a versatile building block in synthetic chemistry and drug development.

Actividad Biológica

7-Bromo-1-methyl-quinazoline-2,4-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This compound is part of a larger class of quinazoline derivatives known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline-2,4-dione derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 7-Br-MQ | Staphylococcus aureus | 10 | 75 |

| 7-Br-MQ | Escherichia coli | 15 | 65 |

| 7-Br-MQ | Candida albicans | 11 | 80 |

The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin and vancomycin. Notably, it demonstrated effective antifungal activity against Candida albicans, surpassing the efficacy of some conventional treatments .

Antiviral Properties

Quinazoline derivatives have also been explored for their antiviral potential. Specifically, some compounds within this class have been identified as allosteric inhibitors of viral enzymes, such as the NS5B polymerase in hepatitis C virus. The structural modifications in the quinazoline framework can significantly enhance their antiviral efficacy .

Anticancer Activity

The anticancer properties of quinazoline derivatives are notable, particularly regarding their effects on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7), indicating potential as an anticancer agent.

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Br-MQ | MCF-7 | 22 |

| Other Derivatives | MCF-7 | ~20 |

The results indicate that modifications at specific positions on the quinazoline ring can lead to enhanced potency against cancer cells .

The biological activity of quinazoline derivatives, including this compound, is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, they act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in bacteria and cancer cells. Additionally, molecular docking studies suggest that these compounds can effectively bind to target enzymes involved in bacterial infections and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of quinazoline derivatives:

- Antibacterial Efficacy : A study evaluating a series of quinazoline derivatives found that those with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts. This was particularly evident against resistant strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Studies : In vitro studies on MCF-7 cells demonstrated that the introduction of specific functional groups at the C-3 position significantly improved cytotoxicity, providing a basis for further development in anticancer therapies.

Propiedades

IUPAC Name |

7-bromo-1-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHDXUCBLSXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.